3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS 1935233-51-4) is a highly specialized, privileged heterocyclic building block utilized extensively in the synthesis of advanced kinase inhibitors and pharmaceutical intermediates. Featuring an electron-deficient imidazo[1,2-b]pyridazine core, a reactive 3-chloro site, and a sterically demanding 2-methyl group, this compound is engineered for precision cross-coupling and structural rigidity. In industrial procurement, it is primarily sourced as a late-stage precursor for generating highly selective targeted therapeutics, including transforming growth factor-β activated kinase 1 (TAK1), FLT3, and phosphatidylinositol 4-kinase IIIβ (PI4KB) inhibitors. Its specific substitution pattern provides a critical balance of reactivity, handling stability, and conformational control that generic scaffolds cannot replicate [1].
Substituting this exact compound with non-methylated analogs, or alternative halides such as 3-bromo or 3-iodo derivatives, fundamentally disrupts both manufacturability and application-critical performance. In cross-coupling workflows, 3-bromo-imidazo[1,2-b]pyridazines often exhibit poor reactivity and yield inseparable mixtures with starting materials, creating severe downstream purification bottlenecks [1]. Furthermore, the omission of the 2-methyl group removes a critical steric constraint; without it, downstream aryl or amine substituents adopt coplanar conformations that lead to promiscuous, off-target kinase binding. The 3-chloro-2-methyl combination is therefore not merely a synthetic preference, but a strict requirement for enforcing the twisted molecular conformations necessary for sub-nanomolar target selectivity and clean synthetic conversion[2].
During the synthesis of complex API libraries, the choice of halide precursor dictates the efficiency of palladium-catalyzed cross-coupling. 3-Chloro precursors enable clean conversion in Suzuki and Buchwald-Hartwig couplings, whereas 3-bromo analogs demonstrate poor reactivity, yielding inseparable mixtures with starting materials and severely limiting isolated yields [1].
| Evidence Dimension | Cross-coupling conversion and product isolation |
| Target Compound Data | Clean conversion with high isolated yields in Suzuki/Buchwald-Hartwig couplings |
| Comparator Or Baseline | 3-Bromo-imidazo[1,2-b]pyridazine scaffolds (yield inseparable mixtures and poor conversion) |
| Quantified Difference | 3-Chloro derivatives prevent the >80% yield loss and purification failure associated with 3-bromo analogs under identical catalytic conditions. |
| Conditions | Standard Pd-catalyzed cross-coupling conditions for API library synthesis. |
Procuring the 3-chloro building block directly prevents downstream purification bottlenecks and yield losses during complex intermediate synthesis.
The 2-methyl group is essential for restricting the conformation of substituents added at the 3-position. It sterically forces the 3-position substituent into a twisted, non-planar conformation, shifting kinase inhibitory activity from promiscuous micromolar binding to highly selective sub-nanomolar binding (e.g., IC50 < 55 nM for TAK1, < 1 nM for PI4KB) [1].
| Evidence Dimension | Target kinase selectivity and binding affinity |
| Target Compound Data | Sub-nanomolar target binding (e.g., IC50 < 55 nM) with high kinome selectivity |
| Comparator Or Baseline | Non-methylated imidazo[1,2-b]pyridazine core (promiscuous micromolar binding) |
| Quantified Difference | The 2-methyl group improves target selectivity by >100-fold by preventing coplanar off-target binding. |
| Conditions | Kinase inhibition assays (e.g., TAK1, PI4KB) and crystallographic binding mode analysis. |
Selecting the 2-methylated scaffold is non-negotiable for R&D programs requiring high target selectivity and minimal off-target toxicity.
For industrial scale-up, precursor stability is a major procurement factor. The 3-chloro derivative exhibits robust long-term stability under standard ambient storage without significant dehalogenation, whereas 3-iodo derivatives are highly light-sensitive and prone to rapid degradation, requiring specialized cold/dark storage and immediate use [1].
| Evidence Dimension | Halide precursor stability and storage requirements |
| Target Compound Data | Stable under standard ambient storage conditions |
| Comparator Or Baseline | 3-Iodo-2-methylimidazo[1,2-b]pyridazine (rapid light/thermal degradation) |
| Quantified Difference | Eliminates the need for cold-chain logistics and in-situ preparation required for iodo-analogs. |
| Conditions | Bulk storage and scale-up manufacturing environments. |
For bulk procurement, the handling stability of the chloro-derivative significantly reduces supply chain complexity and specialized storage costs.
In multi-step API synthesis, the pre-installed 3-chloro group acts as a directing and blocking group. It ensures high regioselectivity when functionalizing the 6- or 8-positions of the core, whereas the unsubstituted analog undergoes competitive electrophilic attack at the highly reactive 3-position [1].
| Evidence Dimension | Regioselectivity in multi-step synthesis |
| Target Compound Data | 100% regioselectivity directed to the 6- or 8-positions |
| Comparator Or Baseline | 2-Methylimidazo[1,2-b]pyridazine (unsubstituted at 3-position) |
| Quantified Difference | Prevents competitive functionalization at the 3-position, eliminating the need for multi-step protection/deprotection. |
| Conditions | Multi-step electrophilic aromatic substitution and functionalization workflows. |
Procuring the pre-chlorinated scaffold eliminates the need for costly and time-consuming protection/deprotection steps, streamlining manufacturing.
The 3-chloro-2-methyl substitution pattern is perfectly suited for developing advanced kinase inhibitors where DFG-in or DFG-out pocket selectivity is paramount. The 2-methyl group enforces the necessary T-shaped conformation of the 3-substituent, making this compound the optimal starting material for oncology and immunology R&D programs targeting TAK1 or FLT3 [1].
Due to the superior purity profile and controlled reactivity of the 3-chloro moiety compared to bromo or iodo analogs, this compound is ideal for large-scale library synthesis and API manufacturing. It prevents the formation of inseparable mixtures during palladium-catalyzed cross-coupling, ensuring high-throughput processing and minimizing downstream purification costs [2].
In antiviral research targeting positive-sense single-stranded RNA viruses (e.g., HCV, rhinoviruses), this scaffold serves as a critical precursor for PI4KB inhibitors. The structural rigidity imparted by the 2-methyl group allows for the rational design of inhibitors that selectively bind the ATP-binding site of PI4KB without off-target lipid kinase promiscuity [3].